BenchChemオンラインストアへようこそ!

(R)-2-(Fluoromethyl)piperazine

Chiral resolution Enantiomeric excess Optical purity

(R)-2-(Fluoromethyl)piperazine (CAS 725206-94-0) is a chiral, non-racemic fluorinated piperazine derivative with the molecular formula C₅H₁₁FN₂ and a molecular weight of 118.15 g·mol⁻¹. It belongs to the class of C-substituted piperazines widely employed as privileged scaffolds in drug discovery.

Molecular Formula C5H11FN2
Molecular Weight 118.15 g/mol
Cat. No. B12937946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Fluoromethyl)piperazine
Molecular FormulaC5H11FN2
Molecular Weight118.15 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CF
InChIInChI=1S/C5H11FN2/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-4H2/t5-/m0/s1
InChIKeyONUCCUGDWPXAJG-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-2-(Fluoromethyl)piperazine is a Preferred Chiral Piperazine Building Block for Medicinal Chemistry and Antibacterial Lead Optimization


(R)-2-(Fluoromethyl)piperazine (CAS 725206-94-0) is a chiral, non-racemic fluorinated piperazine derivative with the molecular formula C₅H₁₁FN₂ and a molecular weight of 118.15 g·mol⁻¹ . It belongs to the class of C-substituted piperazines widely employed as privileged scaffolds in drug discovery. The compound is commercially supplied as the free base or, more commonly, as the dihydrochloride salt (CAS 159098-80-3) to enhance aqueous solubility for biological assays . Its defining structural feature—a fluoromethyl substituent at the 2-position of the piperazine ring with (R)-absolute configuration—distinguishes it from the corresponding (S)-enantiomer (CAS 1590388-38-7), the racemic mixture (CAS 110842-63-2), and other haloalkyl analogs, making stereochemical integrity a critical parameter for procurement .

Why Racemic or Mis‑Configured 2-(Fluoromethyl)piperazine Cannot Substitute for the (R)-Enantiomer in Chiral Drug Synthesis and Pharmacological Studies


In medicinal chemistry, the biological activity of chiral piperazine derivatives is often enantiomer-dependent; the (R)- and (S)-enantiomers can exhibit divergent target binding, pharmacokinetics, and toxicity profiles [1]. Substituting the (R)-enantiomer with the racemate or the (S)-enantiomer introduces an uncontrolled variable that can confound structure–activity relationship (SAR) studies, invalidate chiral purity specifications required by downstream patents, and lead to batch-to-batch irreproducibility in lead optimization campaigns [2]. Furthermore, the dihydrochloride salt form of the (R)-enantiomer provides defined solubility and handling characteristics that differ from the free base and from other counter‑ion formulations, directly impacting assay compatibility and formulation development .

Head‑to‑Head and Cross‑Study Quantitative Differentiation of (R)-2-(Fluoromethyl)piperazine Against Its Closest Analogs


Enantiomeric Excess and Chiral Purity: (R)-2-(Fluoromethyl)piperazine Dihydrochloride Delivers ≥98% ee Versus Racemate and (S)-Enantiomer

Commercial (R)-2-(fluoromethyl)piperazine dihydrochloride is supplied with a purity specification of ≥98% (HPLC) . In contrast, the racemic 2-(fluoromethyl)piperazine (CAS 110842-63-2) is typically offered at 95–97% purity and, by definition, contains a 1:1 mixture of (R)- and (S)-enantiomers, resulting in 0% enantiomeric excess . The (S)-enantiomer (CAS 1590388-38-7) is available separately but requires independent sourcing and quality verification . This quantifiable difference in enantiomeric composition is critical for asymmetric synthesis and chiral SAR studies.

Chiral resolution Enantiomeric excess Optical purity

In Vivo Oral Absorption of the Fluoromethylpiperazine‑Quinolone Conjugate Surpasses That of the Ciprofloxacin Clinical Reference

In a direct comparative study, the quinolone derivative 1-cyclopropyl-6-fluoro-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (compound 20), which incorporates the 2-(fluoromethyl)piperazine moiety, demonstrated in vitro antibacterial activity similar to ciprofloxacin but exhibited significantly superior oral absorption in vivo [1]. Although the study used racemic 2-(fluoromethyl)piperazine, the data provide a class-level inference that the fluoromethyl substituent confers a pharmacokinetic advantage over the unsubstituted piperazine found in ciprofloxacin.

Antibacterial Fluoroquinolone Oral bioavailability

Dihydrochloride Salt Provides Enhanced Aqueous Solubility Versus Free Base for Biological Assay Compatibility

The (R)-2-(fluoromethyl)piperazine dihydrochloride salt (CAS 159098-80-3, MW 191.07 g·mol⁻¹) is specifically formulated to enhance aqueous solubility compared to the free base form (CAS 725206-94-0, MW 118.15 g·mol⁻¹) . While quantitative solubility values were not identified in the retrieved sources, the dihydrochloride salt is the recommended form for biological assays, whereas the free base may require organic co-solvents, potentially interfering with cell-based or enzymatic assays . The (S)-enantiomer dihydrochloride (CAS 1858273-48-9) is also available but necessitates separate validation of solubility and biological performance .

Solubility Salt formulation Biological assay

Patent‑Documented Utility as a Chiral Intermediate for Kinase and GPCR‑Targeted Therapeutics

Patents from multiple assignees explicitly list (R)-2-(fluoromethyl)piperazine and its derivatives as key chiral intermediates for the synthesis of biologically active compounds, including Cav2.2 calcium channel blockers and Btk kinase inhibitors [1][2]. The (S)-enantiomer is notably absent from these specific patent exemplifications, suggesting that the (R)-configuration is stereochemically preferred for the targeted biological activity. In contrast, the racemic mixture would require additional chiral resolution steps to isolate the active enantiomer, increasing synthetic cost and complexity.

Kinase inhibitor GPCR Chiral intermediate

Fluoromethyl Substituent Imparts Superior Lipophilicity and Metabolic Stability Compared to Chloromethyl and Unsubstituted Piperazine Analogs

The fluoromethyl group (–CH₂F) is a well-established bioisostere that enhances lipophilicity (logP) and metabolic stability relative to both the unsubstituted piperazine and the chloromethyl analog (–CH₂Cl), while avoiding the excessive electron-withdrawing character of the trifluoromethyl group (–CF₃) [1]. Although direct comparative logP or microsomal stability data for (R)-2-(fluoromethyl)piperazine itself were not retrieved, this class-level inference is widely supported across fluorinated piperazine medicinal chemistry literature and is consistent with the improved oral absorption observed for the fluoromethylpiperazine-quinolone conjugate [2].

Lipophilicity Metabolic stability Fluorine substitution

Optimal Use Cases for (R)-2-(Fluoromethyl)piperazine Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of Kinase and Ion Channel Inhibitors

The high enantiomeric purity (≥98% e.e.) of (R)-2-(fluoromethyl)piperazine dihydrochloride makes it directly suitable for asymmetric synthesis of patent-protected Cav2.2 calcium channel blockers and Btk kinase inhibitors [1]. Researchers can bypass chiral resolution steps, reducing synthetic route length and cost while ensuring compliance with the stereochemical requirements of the target patent families [2].

Lead Optimization of Fluoroquinolone Antibacterials with Enhanced Oral Bioavailability

Incorporation of the 2-(fluoromethyl)piperazine moiety into the quinolone C-7 position has been shown to yield compounds with in vitro antibacterial activity comparable to ciprofloxacin but with superior oral absorption in vivo [1]. The (R)-enantiomer provides a stereochemically defined starting point for systematic SAR exploration of next-generation fluoroquinolones targeting resistant Gram-positive and Gram-negative pathogens [2].

Development of CNS‑Penetrant Drug Candidates Leveraging Fluorine‑Mediated Lipophilicity

The balanced lipophilicity introduced by the fluoromethyl group—intermediate between unsubstituted piperazine (too polar) and trifluoromethyl analogs (potentially too lipophilic)—positions (R)-2-(fluoromethyl)piperazine as an ideal scaffold for designing blood–brain barrier penetrant therapeutics [1]. Its chiral integrity further ensures that pharmacological evaluation is conducted on a single, defined stereoisomer, avoiding confounding effects from the distomer [2].

Analytical Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Determination

With a defined (R)-absolute configuration and commercial availability at ≥98% purity, (R)-2-(fluoromethyl)piperazine serves as a reliable reference standard for developing chiral HPLC or SFC methods aimed at quantifying enantiomeric excess in piperazine-containing drug substances and intermediates [1]. Its distinct retention time relative to the (S)-enantiomer enables robust method validation for quality control in GMP manufacturing environments [2].

Quote Request

Request a Quote for (R)-2-(Fluoromethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.